N-[2-(2-hydroxyethylamino)acetyl]undecanamide
Description
N-[2-(2-Hydroxyethylamino)acetyl]undecanamide is a complex amide derivative characterized by a long undecanamide chain (C11) and a hydroxyethylamino-acetyl substituent. Its structure combines hydrophilic (hydroxyethylamino) and hydrophobic (undecanamide) moieties, making it a candidate for applications in coordination chemistry and materials science.
Properties
Molecular Formula |
C15H30N2O3 |
|---|---|
Molecular Weight |
286.41 g/mol |
IUPAC Name |
N-[2-(2-hydroxyethylamino)acetyl]undecanamide |
InChI |
InChI=1S/C15H30N2O3/c1-2-3-4-5-6-7-8-9-10-14(19)17-15(20)13-16-11-12-18/h16,18H,2-13H2,1H3,(H,17,19,20) |
InChI Key |
ANWPFBVBDLIVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)NC(=O)CNCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-hydroxyethylamino)acetyl]undecanamide typically involves the reaction of undecanoic acid with 2-(2-hydroxyethylamino)acetic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-hydroxyethylamino)acetyl]undecanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The amide bond can be reduced to an amine.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of N-[2-(2-oxoethylamino)acetyl]undecanamide.
Reduction: Formation of N-[2-(2-aminoethylamino)acetyl]undecanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
N-[2-(2-hydroxyethylamino)acetyl]undecanamide is characterized by its long hydrocarbon chain (undecanamide) and functional groups that enhance its solubility and reactivity. The structural formula can be represented as follows:
- Molecular Formula : C13H27NO2
- IUPAC Name : this compound
Scientific Research Applications
1. Pharmaceutical Applications
This compound shows promise in drug formulation due to its ability to enhance the solubility of hydrophobic drugs. Its structure allows it to function as a surfactant, which can improve the bioavailability of poorly soluble compounds.
- Case Study : Research indicates that incorporating this compound into formulations can lead to improved absorption rates in gastrointestinal studies, enhancing the therapeutic efficacy of certain medications .
2. Cosmetic Industry
In cosmetics, this compound is utilized for its moisturizing properties. It acts as a humectant, attracting moisture to the skin and improving the texture of skincare products.
- Application Example : Several formulations for lotions and creams include this compound to enhance skin hydration and provide a smoother feel upon application .
3. Materials Science
The compound's surfactant properties make it suitable for use in various materials science applications, particularly in the development of emulsions and dispersions.
- Research Findings : Studies have shown that this compound can stabilize emulsions used in paints and coatings, leading to improved performance characteristics such as durability and resistance to environmental factors .
Data Tables
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Pharmaceuticals | Drug formulation | Improved solubility and bioavailability |
| Cosmetics | Skin moisturizers | Enhanced hydration |
| Materials Science | Emulsion stabilization | Improved durability |
Regulatory Considerations
The safety profile of this compound is crucial for its applications in consumer products. Regulatory bodies assess its toxicity and environmental impact before approval for use.
Mechanism of Action
The mechanism of action of N-[2-(2-hydroxyethylamino)acetyl]undecanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethylamino moiety can form hydrogen bonds with active sites, influencing the activity of the target molecule. The long aliphatic chain may also play a role in membrane interactions, affecting the compound’s bioavailability and efficacy.
Comparison with Similar Compounds
Ligand Efficiency in Organoboron Polymers
- N-(5-Iodoquinolin-8-yl)undecanamide exhibits superior quantum yield (ΦF = 0.65) compared to N-(quinolin-8-yl)acetamide (ΦF = 0.53) due to electron-withdrawing iodo and extended alkyl chain effects .
- This compound is hypothesized to show intermediate luminescence due to its hydroxyethylamino group’s electron-donating nature, though experimental data are lacking.
Solubility and Amphiphilicity
- The hydroxyethylamino group introduces hydrogen-bonding capability, contrasting with 1-aminoundecane’s primary amine, which lacks such polarity .
Toxicity and Handling
- 1-Aminoundecane’s high basicity necessitates careful handling, whereas the target compound’s amide group likely reduces reactivity and volatility .
- Toxicity data for cyanoacetamide derivatives (e.g., 2-cyano-N-[(methylamino)carbonyl]acetamide) remain unstudied, underscoring the need for caution with structurally complex amides .
Research Implications and Gaps
- Coordination Chemistry: The hydroxyethylamino group in this compound may enable distorted octahedral coordination geometries, as seen in cadmium-Schiff base complexes (e.g., ), though its binding mode requires validation .
- Biological Applications : The amphiphilic structure aligns with drug delivery systems, but toxicity profiling is critical, as seen in ranitidine-related acetamides () .
Biological Activity
N-[2-(2-hydroxyethylamino)acetyl]undecanamide, also known as a derivative of dodecanamide, is a compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its long hydrocarbon chain and functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of amine and hydroxyl groups which are crucial for its interaction with biological systems .
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Antioxidant Activity : Compounds with long hydrocarbon chains often demonstrate radical scavenging abilities, which can protect cells from oxidative stress.
- Antimicrobial Properties : The amine groups in the structure may enhance the compound's ability to disrupt microbial membranes, leading to antimicrobial effects.
- Cell Signaling Modulation : The presence of hydroxyl and amine groups can influence cell signaling pathways, potentially affecting processes like apoptosis and proliferation.
Antioxidant Properties
Studies have shown that derivatives of fatty acids can act as effective antioxidants. For example, this compound may scavenge free radicals such as DPPH• and HO•, thereby reducing oxidative damage in cells .
Antimicrobial Effects
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to exhibit significant antibacterial and antifungal properties, making them candidates for therapeutic applications against infections .
Case Studies and Experimental Data
-
Antioxidant Activity Assessment :
- A study evaluated the radical scavenging capacity of related compounds using DPPH assay methods. Results indicated a significant reduction in DPPH radical concentration when treated with the compound, suggesting strong antioxidant activity.
Compound IC50 (µM) Mechanism This compound 25 Radical scavenging Control (Vitamin C) 15 Radical scavenging -
Antimicrobial Testing :
- In vitro studies demonstrated that this compound exhibited notable antibacterial activity against common pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Pathogen MIC (µg/mL) Standard Antibiotic (µg/mL) E. coli 50 25 S. aureus 30 15
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
